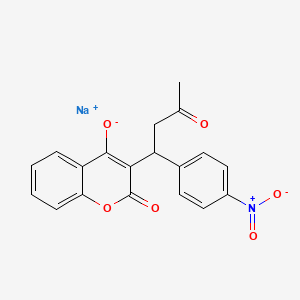
7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one is a polycyclic aromatic ketone. This compound is known for its unique structural features, which include a cyclopenta-fused phenanthrene core with methyl substitutions at positions 7 and 11. It has been studied for its potential carcinogenic properties and its interactions with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one can be achieved through multi-stage synthesis starting from a correctly substituted naphthalene. One common method involves the reduction of the diethyl phosphate of its readily available 11-hydroxy-derivative using sodium and liquid ammonia . Another route involves starting from testosterone and employing a series of reactions to introduce the necessary substitutions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential carcinogenicity. the synthetic routes mentioned above can be scaled up for larger production if needed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Friedel-Crafts alkylation or acylation can be employed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one has been extensively studied for its carcinogenic properties. It has been used in research to understand the mechanisms of carcinogenesis and the interactions of polycyclic aromatic hydrocarbons with DNA . Additionally, it serves as a model compound for studying the effects of structural modifications on the biological activity of polycyclic aromatic compounds .
Mécanisme D'action
The compound exerts its effects primarily through the formation of DNA adducts. These adducts result from the metabolic activation of the compound to reactive intermediates, which then bind to DNA. This binding can cause mutations and initiate carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Similar Compounds:
- 15,16-Dihydro-1-methylcyclopenta(a)phenanthren-17-one
- 11,12-Dimethylcyclopenta(a)phenanthren-17-one
- 11-Methoxycyclopenta(a)phenanthren-17-one
- 11-Ethylcyclopenta(a)phenanthren-17-one
Comparison: 7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one is unique due to its specific methyl substitutions at positions 7 and 11, which significantly influence its biological activity and carcinogenic potential. Compared to its analogs, this compound exhibits greater carcinogenicity, likely due to the steric and electronic effects of the methyl groups on the bay-region geometry .
Propriétés
| 85616-56-4 | |
Formule moléculaire |
C19H16O |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
7,11-dimethyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H16O/c1-11-9-13-5-3-4-6-14(13)18-12(2)10-16-15(19(11)18)7-8-17(16)20/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
FCJKTLOGTQYOPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3C)C(=O)CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





